2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with pyridine-3-acetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)ACETAMIDE
- 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-3-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE lies in its specific substitution pattern and the presence of the pyridine moiety, which can enhance its binding affinity and specificity towards certain biological targets .
Properties
Molecular Formula |
C17H11Cl2N3O2S2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H11Cl2N3O2S2/c18-12-4-1-5-13(19)11(12)7-14-16(24)22(17(25)26-14)9-15(23)21-10-3-2-6-20-8-10/h1-8H,9H2,(H,21,23)/b14-7- |
InChI Key |
UOMPEHKBBMNGFT-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
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